

Spectroscopic Profile of N-(4-methoxyphenyl)Glycine: A Technical Guide

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Compound of Interest

Compound Name: **N-(4-methoxyphenyl)Glycine**

Cat. No.: **B182500**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-methoxyphenyl)glycine**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(4-methoxyphenyl)glycine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.94	s	2H	-COOH, -NH
6.77 - 6.66	m	2H	Ar-H
6.56 - 6.46	m	2H	Ar-H
3.73	s	3H	-OCH ₃

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Molecular Ion Data from Mass Spectrometry

Molecular Formula	Molecular Weight	Method	Observed Ion (m/z)
C ₉ H ₁₁ NO ₃	181.19 g/mol	ESI	166 [M+H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of **N-(4-methoxyphenyl)glycine** was dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

- ¹H NMR: A standard proton experiment was performed. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and acquisition of 16 scans. The free induction decay (FID) was Fourier transformed with an exponential window function (line broadening of 0.3 Hz).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **N-(4-methoxyphenyl)glycine** was prepared in a methanol:water (1:1) mixture with 0.1% formic acid to facilitate ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source was used.

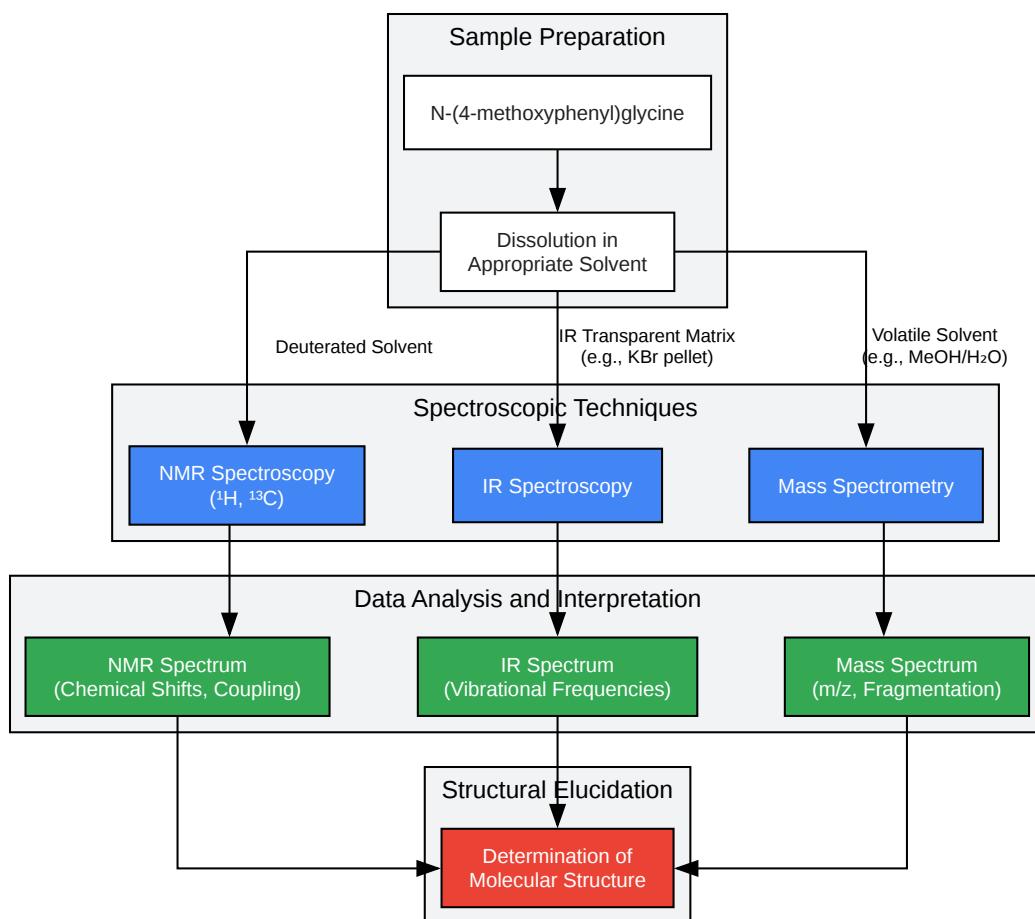
Data Acquisition: The sample was introduced into the ESI source via direct infusion. The mass spectrometer was operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-

500. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized to minimize fragmentation.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-(4-methoxyphenyl)glycine**.

General Workflow for Spectroscopic Analysis



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A generalized workflow for the spectroscopic analysis of a chemical compound.

[<https://www.benchchem.com/product/b182500#spectroscopic-data-nmr-ir-ms-of-n-4-methoxyphenyl-glycine>]

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